molecular formula C11H14N2O B1361619 1-(5,6-Dimethyl-1h-benzimidazol-2-yl)ethanol CAS No. 6761-87-1

1-(5,6-Dimethyl-1h-benzimidazol-2-yl)ethanol

Cat. No. B1361619
CAS RN: 6761-87-1
M. Wt: 190.24 g/mol
InChI Key: DKRMFBMUPMZVSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, which includes 1-(5,6-Dimethyl-1h-benzimidazol-2-yl)ethanol, is often achieved by the condensation of o-phenylenediamine with formic acid . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .


Molecular Structure Analysis

The molecular structure of 1-(5,6-Dimethyl-1h-benzimidazol-2-yl)ethanol can be represented by the SMILES string CC1=C(C)C=C2N=C(CNC)NC2=C1 . This indicates the presence of a benzimidazole core with dimethyl substitutions at the 5 and 6 positions, and an ethanol group attached to the 2 position of the benzimidazole ring .

Scientific Research Applications

Formation of Pyrimido and Oxazolo Derivatives

Aminobenzimidazole and its 5,6-dimethyl derivative react with alkynenitriles in ethanol, leading to the formation of pyrimido and oxazolo derivatives. This reaction highlights the compound's role in synthesizing complex heterocycles, which are crucial in medicinal chemistry and materials science (Wahe et al., 2004).

Synthesis of Benzimidazole Derivatives

The compound participates in the synthesis of various benzimidazole derivatives. These derivatives have applications in various fields, including pharmaceuticals, agrochemicals, and as intermediates in organic synthesis (Davidson et al., 1979).

Chemoselective Reduction Studies

1-(5,6-Dimethyl-1h-benzimidazol-2-yl)ethanol is used in studies exploring the chemoselective reduction of certain compounds. This research provides valuable insights into selective synthetic strategies in organic chemistry (Sadhu et al., 2016).

Luminescent Zinc(II) Complexes

The compound has been used in the synthesis of luminescent zinc(II) complexes. These complexes are studied for their potential applications in optoelectronic devices due to their bright emission in the blue region of the spectrum (Destefano & Geiger, 2016).

Catalytic Behavior in Ethylene Reactivity

Iron(II) complexes bearing 1-(5,6-Dimethyl-1h-benzimidazol-2-yl)ethanol derivatives have been synthesized and investigated for their catalytic behavior in ethylene reactivity. This research is significant for understanding catalysis in industrial processes (Haghverdi et al., 2018).

Synthesis of Amino Acid Derivatives

The compound plays a role in the synthesis of optically active amino acid derivatives, which are important in the development of pharmaceuticals and biologically active compounds (Hasan et al., 2000).

properties

IUPAC Name

1-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-6-4-9-10(5-7(6)2)13-11(12-9)8(3)14/h4-5,8,14H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRMFBMUPMZVSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289927
Record name 1-(5,6-dimethyl-1h-benzimidazol-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5,6-Dimethyl-1h-benzimidazol-2-yl)ethanol

CAS RN

6761-87-1
Record name NSC65634
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65634
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(5,6-dimethyl-1h-benzimidazol-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA,5,6-TRIMETHYL-2-BENZIMIDAZOLEMETHANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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